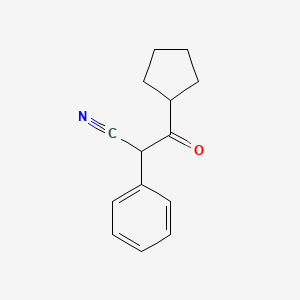

3-Cyclopentyl-3-oxo-2-phenylpropanenitrile

Description

Properties

IUPAC Name |

3-cyclopentyl-3-oxo-2-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-13(11-6-2-1-3-7-11)14(16)12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZKPNSNJYJYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 3 Cyclopentyl 3 Oxo 2 Phenylpropanenitrile

Nucleophilic Reactivity at the α-Carbon and Nitrile Group

The carbon atom positioned between the carbonyl and nitrile groups (the α-carbon) is a key center of reactivity. The electron-withdrawing nature of both adjacent functional groups significantly increases the acidity of the α-hydrogen, rendering it susceptible to deprotonation by a base. This generates a stabilized carbanion (enolate), which is a potent nucleophile. This nucleophilicity is the basis for many of the derivatization strategies involving this compound, including alkylation and addition reactions.

The dual reactivity of β-ketonitriles, which can act as electrophiles at the nitrile moiety and as nucleophiles from the activated C-H group, facilitates the design of novel tandem reactions. nih.gov The high reactivity and the capacity to coordinate with catalysts make them valuable substrates for synthesizing complex structures, particularly chiral scaffolds. nih.gov

While the α-carbon is the primary site of nucleophilic character, the nitrile group itself can undergo transformations. For instance, nitriles can be hydrolyzed to carboxylic acids or reduced to primary amines, offering further pathways for functionalization. youtube.comlibretexts.org The reduction of the nitrile group can be achieved using reagents like lithium aluminum hydride to yield 1,2-amino alcohols, where the hydroxyl group originates from the carbonyl and the amino group from the nitrile. youtube.com

Electrophilic Character of the Carbonyl Moiety in Condensation Reactions

The carbonyl carbon of the cyclopentyl ketone is inherently electrophilic due to the polarization of the carbon-oxygen double bond. docbrown.info This electrophilicity makes it a target for attack by various nucleophiles. This characteristic is prominently exploited in condensation reactions.

A primary example is the Knoevenagel condensation, where the β-ketonitrile reacts with aldehydes or ketones. researchgate.net In this reaction, the activated α-carbon of the ketonitrile typically acts as the nucleophile, but the carbonyl group of a reaction partner is the electrophile. However, the carbonyl group within 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile can also serve as the electrophilic site. For instance, it can react with a cyanide anion in a nucleophilic addition to form a cyanohydrin, a molecule containing both a hydroxyl and a cyano group on the same carbon. libretexts.orglibretexts.org This reaction is reversible and is often driven to completion by the protonation of the resulting alkoxide intermediate. youtube.com

Three-component condensation reactions involving β-ketonitriles, aldehydes, and other nucleophiles can lead to the synthesis of highly substituted heterocyclic systems, such as dihydrofurans and pyrans. nih.gov These cascade reactions often begin with a Knoevenagel condensation, followed by subsequent Michael addition and cyclization steps, efficiently building molecular complexity from simple precursors. nih.gov

Formation of Functionalized Derivatives

The versatile reactivity of this compound allows for its conversion into a wide range of functionalized derivatives, including stereochemically complex molecules.

α-Aminonitriles are valuable synthetic building blocks and are present in numerous bioactive molecules. nih.gov The Strecker reaction is a classic method for their synthesis, but it requires the use of toxic cyanation reagents. nih.govmdpi.com Modern methods seek to circumvent this by using alternative strategies. Chiral ammonium-catalyzed asymmetric reactions can be employed to produce chiral α-tertiary and α-quaternary aminonitriles. nih.gov While not a direct conversion of the β-ketonitrile, the principles of creating chiral aminonitriles can be applied to derivatives of the title compound. The synthesis of these compounds often relies on the stereocontrolled addition of a cyanide equivalent to an imine.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref |

| Aldehyde/Ketone | Amine | Cyanide Source | α-Aminonitrile | researchgate.net |

| N-arylidene aminoacetonitriles | Michael Acceptor | Chiral Ammonium (B1175870) Salt | Chiral α-tertiary/quaternary aminonitriles | nih.govresearchgate.net |

| Aminoacetonitrile | Various | Ammonium Salts | α-Aminonitriles (Greener Method) | nih.gov |

A sophisticated strategy for creating enantioenriched α-quaternary nitriles involves the replacement of the acyl group (the cyclopentylcarbonyl group) in β-ketonitriles like this compound. nih.gov This process offers an alternative to traditional methods that start from tertiary substrates. nih.gov

In a palladium-catalyzed process, the acyl group can be stereoselectively substituted by various moieties such as allyl, propargyl, or benzyl (B1604629) groups using alcohols as the source of the incoming group. nih.gov The mechanism proceeds through a retro-Claisen-type elimination of the ketonitrile with an alkoxide. nih.gov The subsequent asymmetric addition is facilitated by the absence of diastereoisomerism in the resulting ketenimine anion intermediate. nih.gov This functional group swap allows for the installation of a new, structurally distinct motif, creating significant potential for further derivatization of the enantioenriched quaternary stereocenter. nih.gov

Table 1: Key Features of Enantioconvergent Deacylative Functionalization

| Feature | Description | Reference |

|---|---|---|

| Substrate | β-Ketonitriles (e.g., this compound) | nih.gov |

| Catalyst | Palladium-based systems | nih.gov |

| Reaction Type | Stereoselective replacement of the acyl group | nih.gov |

| Key Intermediate | Ketenimine anion | nih.gov |

| Product | Enantioenriched α-Quaternary Nitriles | nih.gov |

The carbon skeleton of β-ketonitriles can be transformed into valuable α-keto amides and esters through oxidative pathways that involve carbon-carbon bond cleavage. These methods provide access to important synthetic intermediates.

Visible light can promote a catalyst-free conversion of β-ketonitriles into α-ketoesters. organic-chemistry.org This green chemistry approach utilizes singlet oxygen, generated by the light, to achieve oxidative C-H bond functionalization and subsequent C-C sigma bond cleavage. organic-chemistry.orgresearchgate.net Another approach involves an oxidative decyanation-amidation reaction using an oxidizing agent like hydrogen peroxide sodium carbonate adduct to synthesize α-ketoamides from β-ketonitriles and primary amines, also under catalyst-free conditions. researchgate.net

| Starting Material | Reagents | Product | Reaction Conditions | Ref |

| β-Ketonitrile | Alcohols | α-Ketoester | Visible Light, O₂ | organic-chemistry.org |

| β-Ketonitrile | Primary Amines, Na₂CO₃·1.5H₂O₂ | α-Ketoamide | Catalyst-free | researchgate.net |

| Nitromethyl aryl ketones | Alcohols or Amines, Ion-supported (diacetoxyiodo)benzene | α-Ketoester or α-Ketoamide | Mild, ecofriendly | organic-chemistry.org |

Michael Addition Reactions of the Activated Methylene (B1212753) Group

The nucleophilic carbanion generated by the deprotonation of the α-carbon of this compound can participate in Michael addition reactions. This reaction involves the 1,4-conjugate addition of the nucleophile to an α,β-unsaturated carbonyl compound or other Michael acceptors.

In a reaction analogous to the title compound, 3-oxo-3-phenylpropanenitrile has been shown to react with linear conjugated enynones in the presence of a base like sodium methoxide. researchgate.netnih.govmdpi.com The addition occurs regioselectively to the carbon-carbon double bond of the enynone, affording polyfunctional δ-diketones. researchgate.netnih.govmdpi.com These products, which are formed as mixtures of diastereomers, serve as valuable precursors for the synthesis of various heterocycles. researchgate.netmdpi.com The efficiency of these Michael additions highlights the utility of the activated methylene group in forming new carbon-carbon bonds and constructing complex molecular frameworks. researchgate.netnih.govmdpi.com

Table 2: Michael Addition of a β-Ketonitrile to Enynones

| Michael Donor | Michael Acceptor | Base | Solvent | Product | Yield | Ref |

|---|

Addition to Conjugated Enynones for δ-Diketone Formation

There is currently no specific information available in the scientific literature detailing the addition of this compound to conjugated enynones for the synthesis of δ-diketones.

Stereochemical Outcomes of Michael Additions

Information regarding the stereochemical outcomes of Michael additions involving this compound is not available in the reviewed scientific literature.

Stereochemical Control and Asymmetric Synthesis Involving 3 Cyclopentyl 3 Oxo 2 Phenylpropanenitrile

Strategies for Chiral Control at the α-Carbon of β-Ketonitriles

Achieving stereochemical control at the α-carbon of β-ketonitriles like 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile is a significant synthetic challenge. This carbon is positioned between two electron-withdrawing groups (a ketone and a nitrile), which makes the α-proton acidic and readily removable to form a prochiral enolate intermediate. The primary strategy for introducing chirality at this position involves the subsequent reaction of this enolate with an electrophile in an asymmetric fashion.

Key strategies include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the β-ketonitrile scaffold. This auxiliary directs the approach of an incoming electrophile to one face of the enolate, leading to a diastereoselective reaction. Subsequent removal of the auxiliary reveals the enantioenriched product.

Chiral Catalysis: A more atom-economical approach involves the use of a chiral catalyst. This can include chiral metal complexes or organocatalysts that associate with the substrate to create a chiral environment, guiding the stereochemical outcome of the reaction. For instance, catalytic enantioselective alkylation can be achieved using chiral phase-transfer catalysts, which form a chiral ion pair with the enolate, thereby directing the approach of the alkylating agent. nih.gov

The challenge in these approaches lies in achieving high levels of stereocontrol due to the planar nature of the enolate intermediate. The selection of the appropriate catalyst, solvent, and reaction conditions is crucial for inducing facial selectivity in the reaction with the electrophile.

Enantioselective Catalysis in β-Ketonitrile Modifications

Enantioselective catalysis is not limited to creating a stereocenter at the α-carbon; it is also extensively used to modify the existing functional groups of β-ketonitriles, such as the ketone carbonyl. While the focus of biocatalysis is often on the reduction of the ketone (discussed in section 4.3), chemo-catalytic methods offer alternative transformations.

For example, various catalytic systems have been developed for reactions that involve the β-ketonitrile moiety as a whole. These can include:

Asymmetric Hydrogenation: Chiral metal catalysts, particularly those based on ruthenium, rhodium, or iridium, can be employed for the asymmetric hydrogenation of the keto group to produce chiral β-hydroxy nitriles. These processes often operate via dynamic kinetic resolution, where the acidic α-proton allows for racemization of the starting material, enabling the theoretical conversion of the entire racemic mixture into a single stereoisomeric product with high diastereoselectivity and enantioselectivity. rsc.org

Annulation Reactions: β-Ketonitriles are valuable precursors in cycloaddition and annulation reactions for synthesizing complex heterocyclic and carbocyclic structures. nih.gov Chiral catalysts, including Lewis acids and organocatalysts, can control the stereochemical outcome of these transformations, leading to the formation of multiple stereocenters with high fidelity. nih.gov

The development of these catalytic methods is critical for expanding the synthetic utility of β-ketonitriles and providing access to a diverse range of complex, enantioenriched molecules.

Biocatalytic Transformations of β-Ketonitriles

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the asymmetric synthesis of molecules derived from β-ketonitriles. Enzymes offer exceptional selectivity under mild reaction conditions, minimizing waste and avoiding the use of toxic heavy metals. organic-chemistry.org

Enzymatic Reduction to Chiral β-Hydroxy Nitriles

The most prominent biocatalytic transformation of β-ketonitriles is the asymmetric reduction of the ketone functionality to yield chiral β-hydroxy nitriles. These products are valuable building blocks for numerous pharmaceuticals. researchgate.net This transformation is challenging using whole-cell biocatalysts (e.g., baker's yeast) due to a competing α-ethylation side reaction, which significantly lowers the yield of the desired product. acs.org The use of isolated, recombinant enzymes has successfully overcome this limitation. organic-chemistry.orgacs.org

The success of the bioreduction of β-ketonitriles hinges on the selection of a suitable enzyme. Carbonyl reductases (KREDs) and alcohol dehydrogenases (ADHs) are the primary enzyme classes used for this purpose. nih.gov Extensive screening of enzyme libraries, often derived from various microorganisms like Candida, Rhodococcus, and Saccharomyces, is a common strategy to identify catalysts with high activity and selectivity for a specific β-ketonitrile substrate. acs.orgmdpi.com

For instance, a carbonyl reductase from Candida magnoliae (CMCR) was identified as a highly efficient catalyst for the reduction of various aromatic β-ketonitriles. organic-chemistry.org Similarly, reductases from Chryseobacterium sp. (e.g., ChKRED12) have shown excellent performance in reducing related β-ketoesters, demonstrating the potential of this enzyme family. nih.govresearchgate.net

When a naturally occurring enzyme does not meet the required performance criteria, protein engineering techniques, such as rational design or directed evolution, can be employed to enhance its properties. This can involve modifying the enzyme's active site to improve substrate binding, increase catalytic activity, or even invert its enantioselectivity to produce the opposite enantiomer of the product. researchgate.net

The key advantages of using enzymes like KREDs and ADHs are their exceptional regio- and enantioselectivity.

Regioselectivity: These enzymes selectively reduce the ketone carbonyl group without affecting the nitrile functionality. This is a crucial advantage over some chemical reducing agents that might react with both groups. The use of isolated enzymes also prevents side reactions at the α-carbon, such as the α-ethylation observed with whole-cell systems. organic-chemistry.orgacs.org

Enantioselectivity: Bioreduction typically proceeds with very high enantioselectivity, often yielding products with enantiomeric excess (ee) values exceeding 99%. organic-chemistry.orgnih.gov By selecting the appropriate enzyme, it is possible to synthesize either the (R)- or (S)-enantiomer of the corresponding β-hydroxy nitrile. acs.org For example, the carbonyl reductase from Candida magnoliae (CMCR) consistently produces (R)-β-hydroxy nitriles, while an alcohol dehydrogenase from Saccharomyces cerevisiae can be used to obtain the (S)-enantiomer. acs.org

The following table summarizes the performance of a selected carbonyl reductase in the asymmetric reduction of various aromatic β-ketonitriles, illustrating the high yields and enantioselectivities achievable.

| Substrate (β-Ketonitrile) | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| 3-Oxo-3-phenylpropanenitrile | R | 92 | >99 | organic-chemistry.org |

| 3-(4-Fluorophenyl)-3-oxopropanenitrile | R | 91 | 99 | organic-chemistry.org |

| 3-(4-Chlorophenyl)-3-oxopropanenitrile | R | 89 | 98 | organic-chemistry.org |

| 3-(4-Methylphenyl)-3-oxopropanenitrile | R | 90 | >99 | organic-chemistry.org |

| 3-(4-Methoxyphenyl)-3-oxopropanenitrile | R | 85 | 97 | organic-chemistry.org |

Data based on reduction catalyzed by recombinant carbonyl reductase from Candida magnoliae (CMCR).

Enantioconvergent Quaternary-to-Quaternary Synthesis from β-Ketonitriles

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a formidable task in organic synthesis due to significant steric hindrance. nih.govnih.gov An enantioconvergent synthesis, which converts both enantiomers of a racemic starting material into a single, enantioenriched product, is a highly desirable strategy as it allows for a theoretical yield of 100%. nih.govnih.gov

The concept of an "enantioconvergent quaternary-to-quaternary" synthesis involving a β-ketonitrile is a highly advanced and specific transformation. It implies starting with a racemic β-ketonitrile that already possesses a quaternary center and creating a new one in an enantioconvergent manner. While direct, documented examples of this specific transformation for the β-ketonitrile class are not prevalent in the literature, the principles can be discussed through related methodologies.

A more common goal is the creation of a quaternary stereocenter at the α-position of a β-ketonitrile that is prochiral or racemic. This can be approached using enantioselective alkylation. nih.gov If the starting α-substituted β-ketonitrile can undergo racemization under the reaction conditions (facilitated by the acidic α-proton), a catalytic asymmetric alkylation can proceed in an enantioconvergent fashion via dynamic kinetic resolution. A chiral catalyst, such as a metal-ligand complex or a phase-transfer catalyst, would selectively alkylate one enantiomer of the rapidly equilibrating substrate at a much faster rate, funneling the entire starting material into a single stereoisomer of the α-quaternary product. nih.govresearchgate.net This powerful strategy merges the challenge of quaternary center construction with the efficiency of an enantioconvergent process. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Cyclopentyl 3 Oxo 2 Phenylpropanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Experimental NMR data, including ¹H NMR, ¹³C NMR, and two-dimensional NMR (HSQC, HMBC), for 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile are not available in published literature.

¹H NMR Spectral Analysis of Protons (e.g., methylene (B1212753), aromatic, cyclopentyl)

Specific chemical shifts, coupling constants, and multiplicity for the protons of this compound have not been reported.

¹³C NMR Spectral Analysis of Carbonyl and Nitrile Carbons

The characteristic chemical shifts for the carbonyl and nitrile carbons of this compound have not been experimentally determined and reported.

Two-Dimensional NMR Techniques (HSQC, HMBC) for Connectivity Elucidation

Data from HSQC and HMBC experiments, which would confirm the connectivity between protons and carbons in the molecule, are not available.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C=O, C≡N)

While the characteristic absorption frequencies for the carbonyl (C=O) and nitrile (C≡N) functional groups would be expected in the IR spectrum of this compound, specific experimental data from a recorded spectrum are not publicly accessible.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

Precise mass-to-charge ratio data from HRMS analysis, which would definitively confirm the molecular formula of this compound, has not been found in the reviewed scientific literature.

Computational Chemistry and Mechanistic Insights into 3 Cyclopentyl 3 Oxo 2 Phenylpropanenitrile

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of medium to large-sized molecules. For 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile, DFT calculations can elucidate a variety of electronic properties that are fundamental to its reactivity.

At its core, DFT is used to calculate the electron density of a molecule, from which its energy and other properties can be derived. aps.org This allows for the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Key DFT-derived properties for this compound would include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, this would likely show negative potential around the oxygen of the carbonyl group and the nitrogen of the nitrile group, indicating these as sites for electrophilic attack.

Atomic Charges: DFT can calculate the partial charges on each atom, providing insight into the polarity of bonds and the reactivity of different atomic sites.

Interactive Data Table: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

| Molecular Electrostatic Potential Minimum | -0.05 a.u. (on Carbonyl O) | Site for electrophilic attack |

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from DFT calculations. Actual values would require specific computational studies.

Conformational Analysis and Energy Landscapes of the Compound

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformers and to map the potential energy surface that governs their interconversion.

The key rotatable bonds in this compound are the C-C bond connecting the phenyl group to the main chain and the C-C bond linking the cyclopentyl group. Rotation around these bonds leads to various spatial arrangements of the bulky phenyl and cyclopentyl groups, which in turn affects the molecule's stability and properties.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to perform a systematic conformational search. This involves rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting conformation. The results can be visualized as a potential energy landscape, where the valleys represent stable conformers and the peaks represent the energy barriers for their interconversion. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational modeling, is a powerful tool for studying the conformational features of molecules in solution. mdpi.com

For this compound, the most stable conformers would likely be those that minimize steric hindrance between the phenyl and cyclopentyl groups. Intramolecular interactions, such as hydrogen bonding in the enol tautomer, can also play a significant role in stabilizing certain conformations. core.ac.ukscirp.org

Tautomeric Equilibria Studies of β-Ketonitriles (Keto-Enol, Nitrile-Ketenimine)

A significant feature of β-ketonitriles is their ability to exist in different tautomeric forms. libretexts.org Tautomers are constitutional isomers that readily interconvert, and for this compound, two primary tautomeric equilibria are of interest: the keto-enol and the nitrile-ketenimine tautomerism.

Keto-Enol Tautomerism: This is a common phenomenon in compounds containing a carbonyl group adjacent to a carbon with at least one hydrogen atom. libretexts.orgfiveable.memasterorganicchemistry.comkhanacademy.org The keto form contains a carbonyl group (C=O) and an adjacent C-H bond, while the enol form has a hydroxyl group (-OH) bonded to a carbon-carbon double bond (C=C). The equilibrium between these two forms is a dynamic process. For most simple ketones, the keto form is overwhelmingly favored at equilibrium. masterorganicchemistry.com However, in β-dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation. libretexts.org

Nitrile-Ketenimine Tautomerism: This less common tautomerism involves the nitrile group. The nitrile form contains a C≡N triple bond, while the ketenimine form has a C=C=N cumulative double bond system.

Computational studies, often employing DFT, can predict the relative stabilities of these tautomers by calculating their energies. The energy difference between the tautomers determines the equilibrium constant. Theoretical studies on β-ketonitriles have indicated the potential existence of four tautomeric forms: keto, Z-enol, E-enol, and ketenimine. unlp.edu.ar

Interactive Data Table: Hypothetical Relative Energies of Tautomers of this compound in the Gas Phase

| Tautomer | Hypothetical Relative Energy (kcal/mol) | Key Structural Features |

| Keto | 0.0 | Carbonyl group (C=O) |

| Z-Enol | 2.5 | Intramolecular H-bond between OH and nitrile N |

| E-Enol | 5.0 | No intramolecular H-bond |

| Ketenimine | 15.0 | C=C=N functionality |

Note: The values in this table are hypothetical and for illustrative purposes. The actual relative energies would depend on the computational method and basis set used.

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment and the electronic nature of substituents. core.ac.ukscirp.org

Solvent Effects: The solvent can significantly influence the relative stability of tautomers. researchgate.netcdnsciencepub.com Protic solvents, such as water and alcohols, can form hydrogen bonds with the keto form, thereby stabilizing it. fiveable.me In nonpolar solvents, the enol form, which can be stabilized by intramolecular hydrogen bonding, may become more favorable. cdnsciencepub.com Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effect of different solvents on the tautomeric equilibrium. researchgate.net

Substituent Effects: The electronic properties of substituents on the β-ketonitrile framework can also alter the tautomeric balance. unlp.edu.ar Electron-withdrawing groups can increase the acidity of the α-hydrogen, which may favor the formation of the enolate intermediate and subsequently the enol tautomer. fiveable.me In the case of this compound, the phenyl and cyclopentyl groups will have both steric and electronic influences on the tautomeric equilibrium.

Reaction Mechanism Elucidation through Computational Modeling of Transformations

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the reaction pathway, identifying transition states, and calculating activation energies, it is possible to understand how a reaction proceeds and to predict its feasibility and selectivity.

For this compound, a key reaction would be the Michael addition, a common transformation for β-dicarbonyl compounds. mdpi.comresearchgate.netnih.gov In a Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound. The enolate of this compound can act as the nucleophile.

A computational study of a Michael reaction involving this compound would typically involve:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Search: The transition state, which is the highest energy point along the reaction coordinate, is located. This is a critical step as the energy of the transition state determines the activation energy of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state connects the reactants and products on the potential energy surface.

Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants.

By modeling these reaction pathways, computational chemistry can provide detailed insights into the stereoselectivity and regioselectivity of reactions involving this compound. For example, it could explain why a particular diastereomer is formed preferentially in a reaction. mdpi.comresearchgate.net

Synthetic Utility of 3 Cyclopentyl 3 Oxo 2 Phenylpropanenitrile As a Versatile Building Block

Precursor in Heterocyclic Compound Synthesis

β-Ketonitriles are well-established precursors for the synthesis of a wide array of heterocyclic compounds due to their ability to react with various nucleophiles and electrophiles. rsc.org The general reactivity of this class of compounds suggests the potential of 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile in similar synthetic routes.

Formation of Pyrazole (B372694) and Pyrimidine (B1678525) Derivatives

The synthesis of pyrazole and pyrimidine derivatives from β-ketonitriles is a common and efficient strategy in heterocyclic chemistry. rsc.org Pyrazoles, for instance, are often prepared through the condensation of β-ketonitriles with hydrazine (B178648) derivatives. mdpi.com This reaction typically proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. nih.gov

Similarly, pyrimidine synthesis can be achieved through the reaction of β-ketonitriles with amidines or other dinucleophilic reagents. rsc.org One of the classical methods is the Biginelli reaction, a one-pot multicomponent reaction that can utilize β-ketonitriles as one of the key components. rsc.org

While these are established synthetic routes for the broader class of β-ketonitriles, a review of the scientific literature indicates a lack of specific studies detailing the synthesis of pyrazole and pyrimidine derivatives directly from this compound.

Table 1: Representative Synthesis of Pyrazole and Pyrimidine Derivatives from β-Ketonitriles

| Starting β-Ketonitrile | Reagent(s) | Product Type |

| Benzoylacetonitrile | Hydrazine hydrate | 5-Phenyl-1H-pyrazol-3-amine |

| Acetoacetonitrile | Guanidine | 2-Amino-4,6-dimethylpyrimidine |

Note: The examples in this table are representative of the general reactivity of β-ketonitriles and are not specific to this compound due to a lack of available data.

Access to Thiophene (B33073) and Pyridine (B92270) Scaffolds

The construction of thiophene and pyridine rings can also be accomplished using β-ketonitriles as starting materials. The Gewald reaction is a well-known method for the synthesis of 2-aminothiophenes, which involves the reaction of a β-ketonitrile with a carbonyl compound and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.org This multicomponent reaction is highly efficient and provides a direct route to polysubstituted thiophenes. researchgate.net

For the synthesis of pyridine scaffolds, the Hantzsch pyridine synthesis and its variations can be adapted to use β-ketonitriles. wikipedia.org This typically involves the condensation of a β-ketonitrile with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt, often in a multicomponent fashion. fiveable.mechemtube3d.com

Cyclocondensation Reactions with Hydrazines and Other Nucleophiles

The reactivity of the ketone and nitrile functional groups in β-ketonitriles makes them ideal substrates for cyclocondensation reactions with a variety of dinucleophiles. As mentioned, the reaction with hydrazine and its derivatives is a cornerstone for the synthesis of pyrazoles. mdpi.comnih.gov The initial nucleophilic attack can occur at either the ketone or the nitrile, leading to different intermediates and potentially different final products depending on the reaction conditions and the nature of the substituent on the hydrazine.

Other nucleophiles, such as hydroxylamine, can lead to the formation of isoxazole (B147169) derivatives, while amidines and guanidines are key reagents for the synthesis of pyrimidines. rsc.org The Michael addition of the active methylene (B1212753) group in β-ketonitriles to α,β-unsaturated systems, followed by cyclization, is another powerful strategy for the synthesis of various heterocyclic and carbocyclic systems. nih.govnih.govmdpi.com

However, specific studies and detailed research findings on the cyclocondensation reactions of this compound with hydrazines and other nucleophiles have not been extensively reported in the scientific literature.

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. acsgcipr.org β-Ketonitriles are excellent substrates for MCRs due to their multiple reactive sites. rsc.org They can participate in a variety of named MCRs, including the Hantzsch pyridine synthesis and the Gewald thiophene synthesis, to rapidly build molecular complexity. wikipedia.orgwikipedia.org

The general reactivity profile of β-ketonitriles suggests that this compound could be a valuable component in the design of novel MCRs for the synthesis of diverse heterocyclic libraries. nih.gov

A review of the current literature, however, does not provide specific examples of the application of this compound in multi-component reaction sequences.

Contribution to the Synthesis of Complex Organic Scaffolds

Beyond the synthesis of simple heterocycles, β-ketonitriles can serve as key intermediates in the construction of more complex molecular architectures.

Access to Optically Active Quaternary Stereocenters

The creation of optically active quaternary stereocenters is a significant challenge in asymmetric synthesis. The α-position of β-ketonitriles, being adjacent to both a ketone and a nitrile group, can be functionalized to create such stereocenters. Asymmetric Michael additions, alkylations, and other carbon-carbon bond-forming reactions at this position, in the presence of a chiral catalyst, could potentially lead to the enantioselective formation of quaternary stereocenters.

A thorough search of the scientific literature reveals no specific studies on the use of this compound for the synthesis of optically active quaternary stereocenters. The development of such methodologies would be a valuable contribution to the field of asymmetric synthesis.

Q & A

Basic: What are the recommended synthetic pathways for 3-Cyclopentyl-3-oxo-2-phenylpropanenitrile?

Methodological Answer:

The synthesis of this compound can be approached via multi-step organic reactions. A plausible route involves:

- Step 1: Condensation of cyclopentanone with phenylacetonitrile under Knoevenagel conditions (e.g., using piperidine as a base in ethanol at 0–5°C) to form the α,β-unsaturated nitrile intermediate .

- Step 2: Functionalization of the ketone group via nucleophilic acyl substitution or oxidation, depending on the desired reactivity. For cyclopentyl-containing analogs, cyclopentane derivatives may be introduced through Friedel-Crafts acylation or Grignard reactions .

Key Validation: Monitor reaction progress using TLC and characterize intermediates via /-NMR and IR spectroscopy to confirm functional group transformations .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

- Spectroscopic Techniques:

- NMR: Analyze -NMR for aromatic protons (δ 7.2–7.8 ppm) and cyclopentyl protons (δ 1.5–2.5 ppm). The ketone carbonyl (C=O) appears at ~200–220 ppm in -NMR .

- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS), with expected [M+H] peak matching CHNO (calc. 213.1154).

- X-ray Crystallography: If crystals are obtainable, this provides definitive confirmation of the 3D structure, particularly the spatial arrangement of the cyclopentyl and phenyl groups .

Basic: What solvents and conditions optimize the compound’s stability during storage?

Methodological Answer:

- Solubility: The compound is likely polar due to the nitrile and ketone groups. Test solubility in DMSO, acetonitrile, or dichloromethane. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the nitrile group .

- Storage: Store at –20°C under inert atmosphere (argon or nitrogen) in amber vials to prevent photodegradation. Purity should be verified via HPLC (>95%) before long-term storage .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Orthogonal Assays: If initial enzyme inhibition assays yield inconsistent results, validate using alternative methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

- Metabolic Stability Testing: Use liver microsomes or hepatocytes to assess if metabolic degradation explains variability in cellular activity .

- Structural Analog Comparison: Compare activity with analogs (e.g., thiophene or pyridine derivatives) to identify critical pharmacophores. For example, replacing the cyclopentyl group with a thiophene ring may enhance or reduce target binding .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or cytochrome P450 isoforms). Focus on the nitrile group’s potential as a hydrogen-bond acceptor .

- MD Simulations: Perform 100-ns simulations to assess binding stability. Pay attention to the flexibility of the cyclopentyl group, which may influence hydrophobic interactions .

- QSAR Modeling: Develop quantitative structure-activity relationship models using data from analogs (e.g., 3-Oxo-3-(thiophen-3-yl)propanenitrile) to predict bioavailability and toxicity .

Advanced: How can researchers address low yields in the final synthetic step?

Methodological Answer:

- Reaction Optimization: Screen catalysts (e.g., DMAP, pyridine) and solvents (e.g., THF vs. DMF) to enhance nucleophilic attack on the ketone. For cyclopentyl derivatives, steric hindrance may require elevated temperatures (80–100°C) .

- Byproduct Analysis: Use LC-MS to identify impurities. If hydrolysis of the nitrile group occurs, reduce water content by adding molecular sieves .

- Flow Chemistry: Implement continuous-flow reactors to improve mixing and heat transfer, particularly for exothermic steps .

Advanced: What strategies elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Studies: Perform steady-state kinetics (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/uncompetitive). Use Lineweaver-Burk analysis for clarity .

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics to assess entropy-driven vs. enthalpy-driven interactions .

- Mutagenesis: Engineer enzyme mutants (e.g., alanine scanning) to identify residues critical for binding. For example, replacing a catalytic serine may abolish activity if the nitrile acts as a covalent inhibitor .

Advanced: How do structural modifications impact the compound’s physicochemical properties?

Methodological Answer:

- LogP Optimization: Replace the cyclopentyl group with smaller rings (e.g., cyclopropyl) to reduce hydrophobicity. Calculate partition coefficients using software like MarvinSketch .

- Electron-Withdrawing Groups: Introduce fluorine atoms on the phenyl ring to enhance metabolic stability and modulate electron density at the ketone .

- Prodrug Design: Mask the nitrile as a thioamide or amidoxime to improve solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.